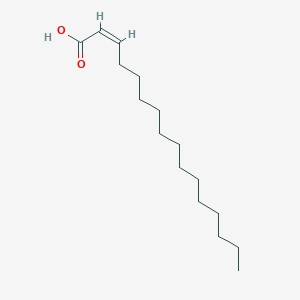

(Z)-hexadec-2-enoic acid

Vue d'ensemble

Description

Sa formule chimique est C₁₆H₃₀O₂, et sa masse moléculaire est de 254,41 g/mol . Ce composé est un hydrolysate de lipopolysaccharide (LPS), qui se trouve dans certaines bactéries. Le LPS joue un rôle crucial dans les membranes cellulaires bactériennes et a des effets immunomodulateurs.

Méthodes De Préparation

Voies de synthèse:: La préparation synthétique de l'acide Δ2-cis-Hexadécénoïque implique des réactions chimiques pour introduire la double liaison à la position 2 de la chaîne d'acide hexadécanoïque (acide palmitique). Les voies de synthèse spécifiques peuvent varier, mais les méthodes courantes incluent :

Hydrogénation de l'acide oléique : En partant de l'acide oléique (acide cis-9-octadécénoïque), l'hydrogénation à la position 2 donne de l'acide Δ2-cis-Hexadécénoïque.

Déshydrogénation de l'acide palmitique : La déshydrogénation de l'acide palmitique peut également produire le produit souhaité.

Production industrielle:: Les méthodes de production industrielle impliquent généralement une fermentation microbienne ou des procédés enzymatiques. Des souches bactériennes capables de produire de l'acide Δ2-cis-Hexadécénoïque sont utilisées pour augmenter la production à l'échelle industrielle.

Analyse Des Réactions Chimiques

Hydrogenation

The double bond undergoes catalytic hydrogenation to yield saturated hexadecanoic acid (palmitic acid). This reaction is critical in industrial hardening of fats.

Reaction Conditions

-

Catalyst: Nickel (Ni)

-

Temperature: 150–200°C

-

Pressure: 0.1–0.2 MPa

-

Selectivity: Non-selective hydrogenation under these conditions .

Mechanism :

Outcome :

Oxidation

The double bond is susceptible to oxidation, forming primary and secondary oxidation products.

Autoxidation

-

Primary Products : Hydroperoxides form via radical chain mechanisms.

Secondary Products

Hydroperoxides decompose into:

-

Epoxy-, hydroxy-, and oxo-acids (same carbon count).

Experimental Data :

-

Hydroperoxide decomposition rates depend on temperature and oxygen partial pressure .

-

Antioxidants (e.g., tocopherols) inhibit oxidation by scavenging radicals .

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in biodiesel production.

Reaction Conditions :

Mechanism :

Applications :

Saponification

Alkaline hydrolysis produces carboxylate salts (soaps).

Reaction :

Conditions :

Industrial Relevance :

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions.

Examples :

-

Amide formation : Reaction with amines under dehydrating conditions.

-

Anhydride synthesis : Using acetic anhydride as a dehydrating agent .

Mechanistic Pathway :

Thermal Decomposition

At high temperatures (>200°C), decarboxylation occurs, releasing CO and forming 1-pentadecene.

Reaction :

Conditions :

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Products | Key Applications |

|---|---|---|---|

| Hydrogenation | H₂, Ni, 150–200°C | Hexadecanoic acid | Food industry (hardened fats) |

| Oxidation | O₂, radical initiators | Hydroperoxides, aldehydes | Study of lipid peroxidation |

| Esterification | R-OH, H₂SO₄ or lipases | (Z)-hexadec-2-enoate esters | Biodiesel, pharmaceuticals |

| Saponification | NaOH/KOH, >100°C | Sodium/potassium carboxylate | Soap manufacturing |

| Thermal Decomposition | >200°C | 1-pentadecene + CO₂ | Petrochemical processes |

Research Highlights

-

Radical Stability : The allylic position (C3) exhibits higher radical stability, influencing oxidation pathways .

-

Stereochemical Effects : The cis-configuration at C2 alters reactivity compared to trans-isomers, affecting polymerization rates .

-

Industrial Catalysis : Enzymatic esterification using lipases avoids high temperatures, preserving the double bond .

Applications De Recherche Scientifique

Biosensing Applications

(Z)-hexadec-2-enoic acid has been identified as a promising candidate for biosensing applications due to its unique structural characteristics. Its ability to interact with biological systems makes it suitable for developing biosensors that can detect specific biomolecules or pathogens. Research indicates that this compound may enhance the sensitivity and specificity of biosensors by acting as a biorecognition element, facilitating the detection of bacterial infections through its immunomodulatory effects.

Lipid Metabolism Studies

In the realm of lipid metabolism, this compound is studied for its role in membrane composition and function. It is involved in various metabolic pathways, influencing lipid profiles in cells. Studies have shown that this fatty acid can affect the fluidity and permeability of cellular membranes, which is crucial for maintaining cellular homeostasis and function. Researchers utilize this compound to explore how alterations in lipid composition can impact metabolic diseases such as obesity and diabetes .

Biomedical Research

The anti-inflammatory properties of this compound have been a focal point in biomedical research. Investigations have demonstrated that this fatty acid can modulate inflammatory responses through pathways involving peroxisome proliferator-activated receptors (PPARs). For instance, studies reveal that this compound inhibits the secretion of pro-inflammatory cytokines like IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential therapeutic applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Effects

A notable study published in 2019 examined the effects of this compound on macrophage activation. The researchers found that pre-treatment with this fatty acid significantly reduced LPS-induced IL-6 secretion, an effect mediated by PPARα signaling pathways. This study highlights the compound's potential as an anti-inflammatory agent and suggests further exploration into its effects on chronic inflammatory conditions .

Industrial Applications

Beyond laboratory research, this compound has potential industrial applications, particularly in the production of biofuels and biodegradable materials. Its unsaturated nature allows it to be utilized as a feedstock for synthesizing various bio-based chemicals and polymers, contributing to sustainable practices in chemical manufacturing.

Summary Table of Applications

Mécanisme D'action

The exact mechanism by which Δ2-cis-Hexadecenoic acid exerts its effects remains an active area of research. It likely interacts with cellular receptors, modulating signaling pathways related to inflammation and lipid metabolism.

Comparaison Avec Des Composés Similaires

L'acide Δ2-cis-Hexadécénoïque est distinct en raison de sa position d'insaturation. Des composés similaires incluent :

Acide oléique (acide cis-9-octadécénoïque) : Un autre acide gras insaturé avec une double liaison à la position 9.

Acide palmitique (acide hexadécanoïque) : La contrepartie saturée sans la double liaison.

Activité Biologique

(Z)-hexadec-2-enoic acid, commonly known as palmitoleic acid , is a monounsaturated fatty acid with the molecular formula . This compound is characterized by a double bond at the second carbon of the hexadecane chain in the Z configuration. It is found in various natural fats, particularly in marine oils and certain plant oils such as macadamia and sea buckthorn oils. This article explores the biological activities of palmitoleic acid, focusing on its anti-inflammatory properties, metabolic effects, and potential therapeutic applications.

Structure

Palmitoleic acid has the following chemical structure:

This structure includes a double bond between the second and third carbon atoms in the chain, making it a monounsaturated fatty acid.

Physical Properties

- Molecular Weight : 254.43 g/mol

- Melting Point : Approximately -0.5 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Anti-inflammatory Effects

Research indicates that palmitoleic acid exhibits significant anti-inflammatory properties. A study demonstrated that it can reduce inflammation by modulating pathways associated with oxidative stress and inflammatory responses. Specifically, palmitoleic acid activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative damage.

Key Findings:

- Nrf2 Activation : In vitro studies showed that palmitoleic acid significantly induced Nrf2 activity in HEK293 cells, enhancing the expression of antioxidant genes such as Nqo1 .

- Macrophage Response : In RAW264.7 mouse macrophage cells, palmitoleic acid suppressed LPS-induced expression of iNOS, leading to decreased nitric oxide production .

Metabolic Effects

Palmitoleic acid is also recognized for its role in lipid metabolism and insulin sensitivity. It has been shown to influence metabolic pathways that regulate glucose homeostasis and fat storage.

Research Insights:

- Insulin Sensitivity : Studies suggest that palmitoleic acid can improve insulin sensitivity, potentially benefiting individuals with metabolic syndrome.

- Lipid Metabolism : It plays a role in modulating lipid profiles by influencing fatty acid composition in cell membranes, which may affect overall metabolic health.

Antioxidant Properties

Palmitoleic acid exhibits antioxidant properties that contribute to its anti-inflammatory effects. It can scavenge free radicals and reduce oxidative stress markers in various biological systems.

Experimental Evidence:

- In animal models, palmitoleic acid supplementation has been linked to reduced markers of oxidative stress and improved antioxidant enzyme activity .

Clinical Applications

- Metabolic Syndrome : A clinical trial involving participants with metabolic syndrome showed that dietary supplementation with palmitoleic acid improved insulin sensitivity and reduced inflammatory markers.

- Cardiovascular Health : Another study highlighted its potential benefits in cardiovascular health by improving lipid profiles and reducing arterial inflammation.

Dietary Sources

Palmitoleic acid is primarily obtained from dietary sources such as:

- Macadamia nuts

- Sea buckthorn oil

- Fish oils (e.g., salmon)

Comparative Analysis with Other Fatty Acids

The following table compares palmitoleic acid with other notable fatty acids regarding their biological activities:

| Compound Name | Type | Double Bond Position | Unique Features |

|---|---|---|---|

| Palmitoleic Acid | Monounsaturated | 9 | Omega-7 fatty acid; prevalent in marine oils |

| Oleic Acid | Monounsaturated | 9 | Omega-9 fatty acid; common in olive oil |

| Linoleic Acid | Polyunsaturated | 9 & 12 | Omega-6 fatty acid; essential for human health |

| Stearic Acid | Saturated | None | Commonly found in animal fats |

Propriétés

IUPAC Name |

(Z)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313402 | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-68-5 | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.